N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride
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Overview
Description
“N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C16H18N2O.ClH . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, has been a topic of interest in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring attached to a naphthalene ring via a carboxamide group . The InChI code for this compound is 1S/C16H18N2O.ClH/c19-16(18-15-6-3-9-17-11-15)14-8-7-12-4-1-2-5-13(12)10-14;/h1-2,4-5,7-8,10,15,17H,3,6,9,11H2,(H,18,19);1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives like “this compound” can include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Molecular Interactions and Receptor Antagonism
- A study on the molecular interaction of a closely related antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, utilized conformational analysis and comparative molecular field analysis (CoMFA) to develop three-dimensional quantitative structure-activity relationship (QSAR) models. This research suggests that specific conformers possess the spatial orientation and electrostatic character suitable for CB1 receptor binding, indicating a potential route for developing receptor-specific antagonists (J. Shim et al., 2002).
Synthetic Methodologies and Chemical Analysis
- Research focused on the synthesis and characterization of NESS 0327, a compound exhibiting high selectivity for the CB1 receptor compared to another closely related compound, SR 141716A. This study demonstrates the potential of specific synthetic compounds to serve as highly selective receptor antagonists, offering insights into the design and development of compounds with high affinity and selectivity for targeted receptors (S. Ruiu et al., 2003).
Metabolism-related Research
- Investigation into the metabolism-related liabilities of a potent histone deacetylase (HDAC) inhibitor highlighted the compound's high in vivo clearance in rats due to metabolism, underscoring the importance of understanding the metabolic fate of synthetic compounds for their potential therapeutic applications (M. Fonsi et al., 2009).
Future Directions
Piperidine derivatives, including “N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride”, continue to be an area of active research due to their importance in drug design . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and further investigation of their pharmacological applications .
Properties
IUPAC Name |
N-piperidin-3-ylnaphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c19-16(18-15-6-3-9-17-11-15)14-8-7-12-4-1-2-5-13(12)10-14;/h1-2,4-5,7-8,10,15,17H,3,6,9,11H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNRQRQBOJYNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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